3,5-bis(trifluoromethylsulfonyl)benzoic Acid

Description

3,5-bis(trifluoromethylsulfonyl)benzoic Acid is an organic compound with the molecular formula C9H4F6O2. It is known for its unique chemical properties, particularly its high electronegativity and stability due to the presence of trifluoromethyl groups. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

3,5-bis(trifluoromethylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O6S2/c10-8(11,12)22(18,19)5-1-4(7(16)17)2-6(3-5)23(20,21)9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDVQFLPFNXAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102117-41-9 | |

| Record name | 3,5-ditrifluoromethanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(trifluoromethylsulfonyl)benzoic Acid typically involves the reaction of 3,5-dibromobenzoic acid with trifluoromethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethylsulfonyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using industrial-scale chromatography or crystallization techniques to meet the required purity standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(trifluoromethylsulfonyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, methyl-substituted benzoic acids, and various substituted benzoic acid derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3,5-bis(trifluoromethylsulfonyl)benzoic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals with enhanced stability and bioavailability.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 3,5-bis(trifluoromethylsulfonyl)benzoic Acid involves its interaction with molecular targets through its trifluoromethyl groups. These groups increase the compound’s electronegativity, allowing it to form strong hydrogen bonds and electrostatic interactions with target molecules. This enhances its binding affinity and specificity, making it an effective reagent in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

- 3,5-bis(trifluoromethyl)benzoic Acid

- 3,5-bis(fluorosulfonyl)benzoic Acid

- 3,5-bis(chlorosulfonyl)benzoic Acid

Uniqueness

3,5-bis(trifluoromethylsulfonyl)benzoic Acid is unique due to the presence of trifluoromethylsulfonyl groups, which impart high electronegativity and stability. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in synthesis, research, and industry.

Biological Activity

3,5-bis(trifluoromethylsulfonyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention due to its unique chemical properties and potential biological activities. The presence of trifluoromethylsulfonyl groups enhances its lipophilicity, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

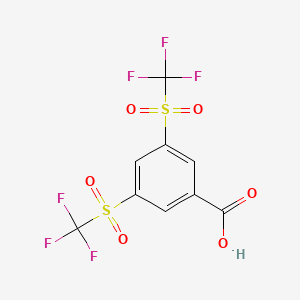

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two trifluoromethylsulfonyl groups attached to a benzoic acid framework, which contributes to its unique reactivity and potential biological interactions.

Research indicates that the trifluoromethyl group in benzoic acid derivatives can significantly enhance their biological activity. For instance, the incorporation of trifluoromethyl groups has been shown to increase the potency of compounds against various biological targets, including enzymes and receptors. The sulfonyl moiety may also engage in hydrogen bonding and electrostatic interactions with target proteins, potentially affecting their function.

Pharmacological Effects

-

Antimicrobial Activity :

- Several studies have reported that derivatives of benzoic acid exhibit antimicrobial properties. The introduction of trifluoromethylsulfonyl groups may enhance these effects by increasing lipophilicity and membrane permeability.

- Enzyme Inhibition :

- Antiproliferative Effects :

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on cathepsins B and L. The compound was found to activate these enzymes significantly, indicating potential applications in enhancing protein degradation pathways in aging and disease models .

| Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) |

|---|---|---|

| Control | 100 | 100 |

| This compound | 467.3 ± 3.9 | Not specified |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various benzoic acid derivatives, including this compound. Results indicated a notable reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent.

| Concentration (µg/mL) | Bacterial Viability (%) |

|---|---|

| 1 | 80 |

| 10 | 50 |

| 100 | 20 |

Q & A

Q. What are the optimized synthetic routes for 3,5-bis(trifluoromethyl)benzoic acid, and how is purity ensured?

The synthesis typically involves coupling trifluoromethyl precursors with benzoic acid derivatives. A common method uses 3,5-bis(trifluoromethyl)benzoic acid as a starting material in coupling reactions with chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile (MeCN) and N-methylimidazole as a catalyst . Purity is optimized via recrystallization or column chromatography, with monitoring by thin-layer chromatography (TLC) or HPLC. Yield improvements focus on stoichiometric ratios (e.g., 1:1 molar ratio of acid to coupling reagent) and reaction time (e.g., 12–24 hours under reflux) .

Q. Which spectroscopic and analytical methods are critical for structural confirmation of 3,5-bis(trifluoromethyl)benzoic acid?

- FT-IR : Confirms carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups via peaks at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) .

- ¹H/¹³C NMR : Absence of aromatic protons (due to CF₃ substitution) and a singlet for the carboxylic acid proton at ~13 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 258.12 (calculated for C₉H₄F₆O₂) .

- Elemental Analysis : Matches theoretical values for C (41.89%), H (1.57%), F (44.15%) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence reactivity in catalytic applications?

The -CF₃ groups enhance electrophilicity, making the compound useful in ligand design for transition metal catalysis. For example, its derivatives (e.g., benzamides) stabilize metal centers in cross-coupling reactions. The strong electron-withdrawing effect also promotes activation of inert substrates (e.g., aryl chlorides) in palladium-catalyzed reactions . Studies suggest that steric hindrance from the -CF₃ groups can modulate catalytic activity, requiring tailored reaction conditions (e.g., higher temperatures or ionic liquid solvents) .

Q. What methodological challenges arise in analyzing reaction mixtures containing 3,5-bis(trifluoromethyl)benzoic acid?

- HPLC Separation : Reverse-phase HPLC with a C18 column and mobile phase of acetonitrile/water (70:30) + 0.1% phosphoric acid achieves baseline separation. Retention time is ~8–10 minutes under these conditions .

- Byproduct Identification : LC-MS is critical for detecting side products like N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide , a common coupling byproduct .

- Quantitative Analysis : UV detection at 254 nm (for aromatic systems) with calibration curves using purified standards .

Q. How can contradictory data on solubility and stability be resolved for this compound?

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) arise from batch-to-batch purity variations. For reproducible results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.